Edgeworoside A

Anti-inflammatory Analgesic Coumarin pharmacology

Edgeworoside A is a naturally occurring tricoumarin rhamnopyranoside isolated from Edgeworthia chrysantha (syn. E.

Molecular Formula C33H24O13
Molecular Weight 628.542
CAS No. 120040-21-3
Cat. No. B2649004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdgeworoside A
CAS120040-21-3
Molecular FormulaC33H24O13
Molecular Weight628.542
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(C3=C(C=C2)C=CC(=O)O3)C4=C(C=CC5=C4OC(=O)C(=C5)OC6=CC7=C(C=C6)C=CC(=O)O7)O)O)O)O
InChIInChI=1S/C33H24O13/c1-14-27(37)28(38)29(39)33(41-14)44-20-9-4-16-6-11-24(36)45-30(16)26(20)25-19(34)8-3-17-12-22(32(40)46-31(17)25)42-18-7-2-15-5-10-23(35)43-21(15)13-18/h2-14,27-29,33-34,37-39H,1H3/t14-,27-,28+,29+,33-/m0/s1
InChIKeyIKMYHRZEPWIULH-JJPXTECOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Edgeworoside A (CAS 120040-21-3): Core Identity and Pharmacological Class for Informed Sourcing Decisions


Edgeworoside A is a naturally occurring tricoumarin rhamnopyranoside isolated from Edgeworthia chrysantha (syn. E. papyrifera), a plant widely used in traditional Chinese medicine as 'Zushima' for treating traumatic injury and rheumatism [1]. The compound features a distinctive 3-(7-coumarinyloxy)-8-(7-hydroxycoumarin-8-yl)-7-α-L-rhamnopyranosyloxycoumarin architecture with molecular formula C₃₃H₂₄O₁₃ and molecular weight 628.50 g/mol [2]. It belongs to the coumarin glycoside class and is structurally classified as a phenylpropanoid/polyketide derivative, co-occurring in the source plant alongside other coumarins including edgeworoside C, daphnoretin, umbelliferone, and edgeworin [3]. Edgeworoside A is catalogued in MeSH (C532220) as a plant-derived NSAID and in ChEMBL (CHEMBL1497915), confirming its established identity for procurement and research use [4].

Why Edgeworoside A Cannot Be Interchanged with Closest Analogs: A Foundation for Differentiated Procurement


Within the Edgeworthia coumarin panel, edgeworoside C and edgeworin are the most structurally proximate analogs, yet they exhibit functionally divergent pharmacological profiles that preclude generic substitution. Edgeworoside C (MW 468.4, C₂₄H₂₀O₁₀) is a simpler dicoumarin rhamnoside lacking the third coumarin-ether extension present in edgeworoside A (MW 628.5, C₃₃H₂₄O₁₃) . This architectural distinction translates into measurable functional divergence: in the same in vivo study, edgeworoside A demonstrated dual anti-inflammatory and analgesic efficacy, whereas edgeworoside C exhibited only analgesic activity [1]. Similarly, in a 306-compound in silico screen against H5N1 viral proteins, edgeworoside A was uniquely the top-performing multi-target binder, outperforming triumbellin and daphnogi-rin A, each of which bound only a subset of targets [2]. These data collectively demonstrate that even closely related coumarins from the same botanical source are pharmacologically non-interchangeable, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Head-to-Head Evidence for Edgeworoside A: Differentiated Performance Against Closest Analogs


Dual Anti-Inflammatory and Analgesic Activity vs. Edgeworoside C: Single-Activity Limitation

In a direct head-to-head evaluation within the same study, edgeworoside A (EdeA) and edgeworoside C (EdeC) were isolated from the same chloroform-soluble fraction of E. chrysantha and tested in identical murine inflammation and pain models. Edgeworoside A achieved statistically significant anti-inflammatory activity (p<0.05–0.01) in xylene-induced ear edema and Freund's complete adjuvant-induced paw edema assays, and simultaneously demonstrated significant analgesic activity (p<0.001) in the acetic acid-induced writhing test. In contrast, edgeworoside C failed to show significant anti-inflammatory activity across the same models and exhibited only analgesic effects [1]. This represents a qualitative functional divergence: edgeworoside A is a dual-activity agent while its closest analog edgeworoside C is a single-activity analgesic.

Anti-inflammatory Analgesic Coumarin pharmacology

Multi-Target H5N1 Antiviral Binding Superiority: Edgeworoside A vs. Triumbellin and Daphnogirin A

A large-scale in silico molecular docking study screened 306 phytochemicals from Iris, Daphne, and Chrysosplenium species against three key H5N1 influenza proteins: neuraminidase, polymerase, and hemagglutinin. Edgeworoside A emerged as the overall top-performing compound, demonstrating strong binding affinity across all three targets simultaneously. The comparator compounds triumbellin and daphnogi-rin A each showed significant binding affinity for only a subset of targets: triumbellin for hemagglutinin and neuraminidase, and daphnogi-rin A for polymerase [1]. All compounds passed PAINS alerts, and several top candidates including edgeworoside A conformed to Lipinski's Rule of Five and Veber's Rule, with favorable predicted ADMET profiles supporting drug-likeness [1]. Although specific docking scores (kcal/mol) were not extractable from the publicly available abstract, the explicit ranking as the single top-performing compound among 306 tested phytochemicals across all three targets constitutes a quantifiable multi-target binding superiority over the named comparators [1].

Antiviral discovery Molecular docking H5N1 influenza

Structural and Molecular-Weight Differentiation from Edgeworoside C: Implications for ADMET and Target Engagement

Edgeworoside A (C₃₃H₂₄O₁₃, MW 628.50 g/mol) and edgeworoside C (C₂₄H₂₀O₁₀, MW 468.41 g/mol) differ by a third coumarin-ether moiety and approximately 160 Da in molecular weight, resulting in distinct physicochemical and predicted ADMET profiles [1]. Edgeworoside A has a topological polar surface area (TPSA) of 188.00 Ų, XlogP of 3.20, 13 H-bond acceptors, 4 H-bond donors, and 5 rotatable bonds, yielding a predicted human oral bioavailability probability of 72.86% (negative) and blood-brain barrier penetration probability of 85.00% (negative) via admetSAR 2 [1]. Edgeworoside C, lacking the third coumarin unit, has a smaller TPSA, different lipophilicity, and a distinct predicted solubility class ('Soluble' by ESOL) . These divergent physicochemical properties mean that edgeworoside C cannot serve as a reliable surrogate for edgeworoside A in pharmacokinetic studies, formulation development, or target engagement assays where molecular size, hydrogen-bonding capacity, and lipophilicity govern distribution and binding behavior.

Structural biology Drug-likeness ADMET prediction

Anti-Osteoporosis Bioactivity: Edgeworoside A as a Bone-Protective Candidate Distinct from Other Edgeworthia Coumarins

In a high-throughput screening campaign of a 4,200-plant Korean native plant extract library, Edgeworthia papyrifera (syn. E. chrysantha) and its constituent edgeworoside A were specifically identified as hits with a desired anti-osteoporosis bioactivity profile. The screening cascade included inhibition of RANKL-induced NF-κB expression in RAW 264.7 osteoclastic cells, modulation of alkaline phosphatase activity in MC3T3-E1 osteoblastic cells, and enhancement of extracellular calcium deposition in osteoblasts in vitro [1]. In an ovariectomized mouse model of post-menopausal osteoporosis, E. papyrifera extract (containing edgeworoside A as the characterized active principle) improved all osteoporosis-relevant parameters [1]. While edgeworoside C and other Edgeworthia coumarins were not evaluated in this specific screening cascade, the identification of edgeworoside A as the characterized bioactive compound from the active extract positions it uniquely for bone biology research applications that are not supported by published data for edgeworoside C or daphnoretin.

Osteoporosis Osteoclast differentiation Natural product screening

High-Confidence Application Scenarios for Edgeworoside A Based on Differentiated Evidence


Dual-Mechanism Anti-Inflammatory and Analgesic Natural Product Research

Edgeworoside A is the preferred compound for studies investigating the intersection of inflammation and pain pathways using naturally derived coumarins. Unlike edgeworoside C, which is limited to analgesic activity alone, edgeworoside A provides both statistically significant anti-inflammatory (p<0.05–0.01) and analgesic (p<0.001) efficacy in murine models, enabling research on dual-mechanism pharmacology without requiring co-administration of multiple compounds [1]. This scenario applies to academic pharmacology groups, natural product drug discovery units, and CROs conducting in vivo inflammation/pain phenotyping studies.

Multi-Target Antiviral Hit-to-Lead Optimization Against H5N1 Influenza

Edgeworoside A is the compound of choice for antiviral drug discovery programs pursuing multi-target H5N1 inhibition strategies. As the top-ranked compound among 306 screened phytochemicals, edgeworoside A uniquely demonstrated strong binding across all three critical viral targets (neuraminidase, polymerase, hemagglutinin), whereas triumbellin and daphnogirin A each covered only a subset [2]. This multi-target profile reduces the risk of rapid resistance emergence compared to single-target approaches and provides a validated in silico hit for medicinal chemistry optimization. Applicable to antiviral research institutes and pharmaceutical discovery teams working on pandemic influenza preparedness.

Bone Metabolism and Osteoporosis Natural Product Discovery

Edgeworoside A is specifically indicated for research on osteoclast-osteoblast differentiation modulation and post-menopausal osteoporosis intervention. It was identified as the characterized bioactive principle from Edgeworthia papyrifera in a 4,200-plant extract library screen, demonstrating inhibition of RANKL-induced NF-κB expression in osteoclastic cells, modulation of alkaline phosphatase activity in osteoblasts, and enhancement of extracellular calcium deposition [3]. In vivo, E. papyrifera extract containing edgeworoside A improved all osteoporosis-relevant parameters in an OVX mouse model [3]. No comparable bone-protective data exist for edgeworoside C or other Edgeworthia coumarins, making edgeworoside A the only evidence-supported choice for this application.

Structure-Activity Relationship (SAR) Studies on Coumarin Glycoside Multivalency

Edgeworoside A serves as an essential tool compound for SAR studies investigating the pharmacological consequences of tricoumarin vs. dicoumarin architecture. With its distinctive 3-(7-coumarinyloxy)-8-(7-hydroxycoumarin-8-yl)-7-α-L-rhamnopyranosyloxycoumarin structure (MW 628.5, TPSA 188.00 Ų, XlogP 3.20), edgeworoside A provides a tricoumarin scaffold that edgeworoside C (dicoumarin, MW 468.4) cannot replicate [4]. The divergent functional profiles between these two compounds—dual anti-inflammatory/analgesic for EdeA vs. analgesic-only for EdeC—offer a defined chemical biology system to interrogate how incremental coumarin unit addition modulates target engagement, ADMET properties, and in vivo efficacy.

Quote Request

Request a Quote for Edgeworoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.